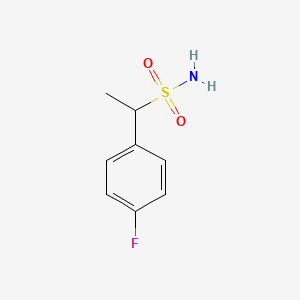

1-(4-Fluorophenyl)ethane-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10FNO2S |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

1-(4-fluorophenyl)ethanesulfonamide |

InChI |

InChI=1S/C8H10FNO2S/c1-6(13(10,11)12)7-2-4-8(9)5-3-7/h2-6H,1H3,(H2,10,11,12) |

InChI Key |

RLTHXDDQKFQPNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Conventional and Modern Approaches to Sulfonamide Synthesis

The synthesis of sulfonamides is a cornerstone of medicinal and organic chemistry. ekb.eg Over the years, methodologies have evolved from classical approaches to more sophisticated and efficient modern techniques.

Nucleophilic Substitution Reactions of Sulfonyl Chlorides with Amines

The most traditional and widely employed method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. rsc.orgresearchgate.net This nucleophilic substitution reaction is valued for its reliability and broad applicability. youtube.com The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. rsc.orgyoutube.com While effective, this method often requires the preparation of sulfonyl chloride derivatives, which can be a challenging process involving toxic reagents and harsh conditions. researchgate.net

| Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sulfonyl Chloride, Amine | Basic conditions | Reliable, Broad scope | Requires pre-synthesis of sulfonyl chlorides, Harsh conditions may be needed |

Transition Metal-Catalyzed and Metal-Free Synthetic Routes

Modern synthetic chemistry has seen a surge in the development of transition metal-catalyzed and metal-free routes for sulfonamide synthesis, offering milder conditions and greater functional group tolerance.

Transition Metal-Catalyzed Routes: Palladium-catalyzed methods have been developed for the preparation of sulfonamides from arylboronic acids, which allows for the synthesis of arylsulfonyl chlorides and their subsequent conversion to sulfonamides in a one-pot process. nih.gov Another approach involves the nickel-catalyzed coupling of sulfonamides with aryl electrophiles, providing access to a wide range of N-aryl and N-heteroaryl sulfonamides. princeton.edu Copper-catalyzed N-arylation of sulfonamides using aryl boronic acids has also been reported to proceed in quantitative yield. ekb.eg These methods often exhibit significant functional group tolerance and allow for the preparation of a diverse array of sulfonamide analogs under mild conditions. nih.gov

Metal-Free Routes: In an effort to develop more sustainable and cost-effective methods, metal-free approaches have gained traction. One such method involves the direct electrochemical synthesis of sulfonamides from (hetero)arenes, SO2, and amines, which avoids the need for pre-functionalized aromatic compounds. nih.gov Another innovative metal-free approach utilizes an iodine-tert-butyl hydroperoxide (TBHP) system to promote the sulfonylation of N-hydroxy sulfonamides with amines. rsc.org These metal-free methods are advantageous due to the use of readily available starting materials, environmentally friendly reagents, and mild reaction conditions. rsc.org A visible-light-triggered synthesis of sulfonamides has also been developed, proceeding through an electron donor-acceptor complex without the need for a photocatalyst or transition metals. researchgate.net

One-Pot Synthetic Strategies for Sulfonamide Formation

One-pot syntheses have emerged as highly efficient strategies that minimize waste and simplify purification processes by performing multiple reaction steps in a single vessel. A notable one-pot method involves the copper-catalyzed decarboxylative chlorosulfonylation of aromatic acids, followed by the addition of an amine to form the sulfonamide. nih.gov This approach is particularly valuable as it utilizes traditional amide coupling partners to generate sulfonamides without the need to isolate the highly reactive sulfonyl chloride intermediates. nih.gov Another one-pot method for synthesizing diaryl sulfonamides employs sequential iron and copper catalysis. This process involves the regioselective para-iodination of activated arenes followed by a copper(I)-catalyzed N-arylation reaction. thieme-connect.comthieme.de

Synthesis of 1-(4-Fluorophenyl)ethane-1-sulfonamide and Analogues

The synthesis of the specific target molecule, this compound, and its analogues requires careful consideration of precursor derivatization and stereochemistry.

Precursor Derivatization Strategies Involving Fluorophenyl Moieties

The introduction of a fluorophenyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The synthesis of sulfonamides containing this moiety can be achieved through various derivatization strategies. One common approach is to start with a commercially available fluorinated precursor, such as 4-fluoroacetophenone. This precursor can undergo a series of reactions to introduce the necessary sulfonyl group. For example, it could be converted to the corresponding thiol, which is then oxidized to a sulfonyl chloride. researchgate.net This sulfonyl chloride can subsequently react with an amine to yield the desired sulfonamide. cihanuniversity.edu.iq

Another strategy involves the use of perfluorinated sulfonamides. For instance, perfluorooctanesulfonyl fluoride (B91410) can be reacted with sodium azide (B81097) to form perfluorooctanesulfonyl azide, which is then reduced to the corresponding sulfonamide. nih.gov While this example uses a perfluorinated chain, the principle could be adapted for fluorophenyl precursors. The synthesis of novel sulfonamide derivatives from 4-acetamidobenzenesulfonyl chloride by reaction with amino acids in a basic solution of sodium hydroxide (B78521) has also been demonstrated. cihanuniversity.edu.iq

Stereoselective Synthesis and Chiral Resolution Considerations

The presence of a chiral center at the ethyl group of this compound necessitates stereoselective synthesis or chiral resolution to obtain enantiomerically pure compounds.

Stereoselective Synthesis: A highly stereoselective synthesis of β-amino sulfones and sulfonamides has been achieved through the addition of sulfonyl anions to chiral N-sulfinyl imines. acs.org This method delivers the products in excellent yields and with high diastereoselectivity. acs.org The development of axially chiral sulfonamides has also been explored, with enantioselective N-alkylation being a key strategy. researchgate.net

Chiral Resolution: When a stereoselective synthesis is not employed, the resolution of a racemic mixture is necessary to isolate the individual enantiomers. Chromatographic separation techniques, such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases, are commonly used for this purpose. nih.gov For instance, the chiral separation of sulfonamide derivatives has been successfully achieved using polysaccharide-based chiral stationary phases. nih.gov Chemical resolution methods, involving the formation of diastereomeric salts with a chiral resolving agent, are also a viable option. google.com For example, O,O'-diacyltartaric acid derivatives have been used as chiral auxiliaries to resolve stereoisomeric mixtures of compounds with an amine group bound to an asymmetric carbon atom. google.com

Functionalization and Derivatization for Enhanced Research Utility

The sulfonamide nitrogen of this compound serves as a key site for synthetic modification. Standard organic transformations, such as N-alkylation and N-arylation, can be employed to append a wide array of substituents, thereby modulating the compound's physicochemical and biological properties.

Incorporation of Diverse Heterocyclic and Aromatic Moieties

The introduction of heterocyclic and aromatic groups onto the sulfonamide nitrogen can be achieved through well-established cross-coupling and alkylation reactions. These modifications are instrumental in exploring structure-activity relationships and developing novel chemical entities.

One of the most powerful techniques for forming C-N bonds is the Buchwald-Hartwig amination. organic-chemistry.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the arylation of the sulfonamide nitrogen with a variety of aryl and heteroaryl halides. organic-chemistry.orgnih.gov The versatility of this method accommodates a broad range of functional groups on both the sulfonamide and the coupling partner, making it a highly valuable tool for creating libraries of derivatized compounds. nih.gov Similarly, photosensitized nickel catalysis has emerged as an effective method for the C-N bond formation between sulfonamides and aryl electrophiles. nih.govprinceton.edu

For the incorporation of heterocyclic moieties via a flexible linker, N-alkylation of the sulfonamide is a common strategy. dnu.dp.uaorganic-chemistry.org This can be accomplished by reacting the sulfonamide with a suitable alkyl halide containing a heterocyclic ring in the presence of a base. dnu.dp.ua More advanced methods, such as the use of benzylic alcohols as alkylating agents catalyzed by iron(II) chloride, offer an environmentally benign alternative. ionike.com Additionally, sulfonamides can be alkylated with trichloroacetimidates under thermal conditions without the need for a catalyst. nih.gov A variety of N-benzylic sulfonamides derived from indole (B1671886) scaffolds have been synthesized via a two-step, one-pot reaction involving the in situ reduction of an N-sulfonyl imine. nih.gov

Below is a table summarizing potential derivatization reactions of this compound with various heterocyclic and aromatic moieties, based on analogous transformations reported in the literature.

| Reactant 1 (Sulfonamide Core) | Reactant 2 (Heterocyclic/Aromatic Moiety) | Reaction Type | Potential Product | Reference for Analogy |

| This compound | 2-Bromopyridine | Buchwald-Hartwig Amination | N-(pyridin-2-yl)-1-(4-fluorophenyl)ethane-1-sulfonamide | organic-chemistry.orglibretexts.orgnih.gov |

| This compound | 1-Bromo-4-nitrobenzene | Photosensitized Nickel Catalysis | N-(4-nitrophenyl)-1-(4-fluorophenyl)ethane-1-sulfonamide | nih.govprinceton.edu |

| This compound | 2-(Bromomethyl)furan | N-Alkylation | N-(furan-2-ylmethyl)-1-(4-fluorophenyl)ethane-1-sulfonamide | dnu.dp.uaorganic-chemistry.org |

| This compound | Thiophen-2-ylmethanol | N-Alkylation with Alcohol | N-(thiophen-2-ylmethyl)-1-(4-fluorophenyl)ethane-1-sulfonamide | ionike.com |

| This compound | Indole-3-carbaldehyde | Reductive Amination | N-((1H-indol-3-yl)methyl)-1-(4-fluorophenyl)ethane-1-sulfonamide | nih.gov |

Generation of Hybrid Molecules for Multidisciplinary Investigations

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery to develop multifunctional agents. dergipark.org.trdergipark.org.tr The sulfonamide scaffold is a common component in such hybrid molecules due to its favorable biological properties. dergipark.org.trdergipark.org.trnih.gov

By leveraging the functionalization methods described above, this compound can be covalently linked to other bioactive moieties to create novel hybrid molecules. For instance, a chalcone-sulfonamide hybrid has been synthesized and shown to have promising anticancer properties. nih.gov In another example, hybrid molecules containing both a benzothiazole (B30560) and a sulfonamide moiety have been developed. dergipark.org.trdergipark.org.tr

The generation of these hybrid molecules often involves multi-step synthetic sequences where the sulfonamide is either prepared as a key intermediate or is modified in the final steps of the synthesis. The specific synthetic route depends on the nature of the linked pharmacophores and the desired linker.

The table below presents hypothetical hybrid molecules that could be synthesized from this compound, along with the class of the linked bioactive moiety.

| Sulfonamide Core | Linked Bioactive Moiety Class | Potential Hybrid Molecule Structure | Rationale for Hybridization | Reference for Analogy |

| This compound | Chalcone | Covalently linked via an appropriate spacer | Combining potential anticancer activities of both moieties | nih.govnih.gov |

| This compound | Benzothiazole | Direct N-arylation or linked via an alkyl chain | Integrating the diverse pharmacological profiles of sulfonamides and benzothiazoles | dergipark.org.trdergipark.org.tr |

| This compound | Indole | N-alkylation with an indole-containing electrophile | Exploring synergistic effects between the sulfonamide and the privileged indole scaffold | nih.gov |

An extensive search for detailed experimental data on the chemical compound This compound (CAS Number: 1250878-17-1) fluorochem.co.uk reveals a significant gap in publicly available scientific literature. While the compound is listed in chemical databases, peer-reviewed studies containing its advanced spectroscopic and crystallographic characterization are not readily accessible.

Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the requested outline based on currently available information. Generating content for the specified sections without experimental data would require speculation or the use of data from related but structurally different compounds, which would be scientifically inaccurate.

The required data for the following analytical techniques for this compound could not be located:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H NMR and ¹³C NMR chemical shifts, as well as data from advanced NMR techniques like HMBC, HSQC, or ¹H,¹⁵N-HMBC, are not published in the searched scientific literature.

Vibrational Spectroscopy: Experimental FT-IR and Raman spectra, including specific vibrational frequencies for the functional groups of the title compound, are not available.

Mass Spectrometry: While theoretical mass-to-charge ratios can be calculated, detailed experimental High-Resolution Mass Spectrometry (HRMS) data, including fragmentation patterns, have not been published.

Single-Crystal X-ray Diffraction (SC-XRD): There is no evidence in the searched literature that the single-crystal structure of this compound has been determined. Consequently, information on its crystal packing and intermolecular interactions is unavailable.

Further research and publication in peer-reviewed scientific journals are necessary to establish the detailed spectroscopic and crystallographic profile of this compound. Without such primary sources, a comprehensive and accurate article on its advanced characterization cannot be compiled.

Advanced Spectroscopic and Crystallographic Characterization

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure

Conformational Analysis and Dihedral Angle Determination

A detailed conformational analysis of 1-(4-Fluorophenyl)ethane-1-sulfonamide provides crucial insights into its three-dimensional structure, which is fundamental to understanding its chemical behavior and potential interactions. This analysis primarily focuses on the rotational freedom around key single bonds, leading to various possible spatial arrangements of the molecule's constituent parts. The determination of dihedral (or torsion) angles is central to defining these conformations.

Computational modeling, such as that performed using Density Functional Theory (DFT), is a powerful tool for predicting the most stable conformations of a molecule. For analogous sulfonamide derivatives, these studies often reveal a landscape of several low-energy conformers. The relative energies of these conformers determine their population at equilibrium.

The dihedral angle between the plane of the 4-fluorophenyl ring and the plane defined by the C-S-N atoms is another important descriptor of the molecule's conformation. Studies on similar N-aryl sulfonamides have shown that this angle can range significantly, often falling between 70° and 90°. This suggests that the aromatic ring is likely not coplanar with the sulfonamide group, adopting a more perpendicular orientation to minimize steric hindrance.

The following tables present generalized data on typical dihedral and torsion angles observed in classes of compounds structurally related to this compound. It is important to note that these are representative values and the actual angles for the specific title compound may vary.

Table 1: Representative Torsion Angles in Related Sulfonamide Structures

| Torsion Angle | Typical Range (°) | Description |

| C(aryl)-C(ipso)-S-N | 60 - 120 | Defines the orientation of the sulfonamide group relative to the phenyl ring. |

| C(ipso)-S-N-H | 150 - 180 (anti) | Describes the orientation of the N-H bond. |

| C(alkyl)-S-N-H | 50 - 70 (gauche) | Describes the orientation of the N-H bond relative to the alkyl group. |

| H-C(alkyl)-S-N | 170 - 190 (anti) | Defines the staggered conformation around the C-S bond. |

Table 2: Representative Dihedral Angles in Related Aryl Sulfonamide Structures

| Dihedral Angle | Typical Range (°) | Description |

| Phenyl Ring Plane vs. C-S-N Plane | 70 - 90 | Indicates a near-orthogonal arrangement between the aromatic ring and the core sulfonamide atoms. |

| Phenyl Ring Plane vs. O-S-O Plane | 10 - 30 | Describes the relative orientation of the sulfonyl oxygens and the aromatic ring. |

The conformational preferences of this compound are the result of a delicate balance of steric and electronic effects. The bulky sulfonamide group and the 4-fluorophenyl ring will tend to orient themselves to minimize steric repulsion. At the same time, electronic interactions, such as hyperconjugation between the orbitals of the C-S bond and the sulfonamide group, can influence the rotational barriers around the single bonds.

Further experimental studies, such as single-crystal X-ray diffraction or advanced NMR spectroscopic techniques (e.g., NOESY), would be necessary to definitively determine the solid-state and solution-phase conformations and precise dihedral angles of this compound.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Investigations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules, including their geometry, energy, and reactivity.

The initial step in computational analysis involves geometry optimization, a process to find the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. researchgate.net For 1-(4-Fluorophenyl)ethane-1-sulfonamide, this is typically performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p). researchgate.net This process calculates the equilibrium bond lengths, bond angles, and dihedral angles that define the molecule's stable conformation. researchgate.net The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure represents a true energy minimum on the potential energy surface. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound This table is illustrative of the typical data obtained from a DFT geometry optimization.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | S=O | ~1.45 |

| S-N | ~1.70 | |

| S-C | ~1.80 | |

| C-F | ~1.36 | |

| Bond Angles (°) | O-S-O | ~120 |

| O-S-C | ~108 | |

| C-S-N | ~107 | |

| Dihedral Angle (°) | C-C-S-N | Variable |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. acadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability. irjweb.comnih.gov

A large energy gap indicates high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small energy gap suggests the molecule is more reactive and less stable. nih.govmdpi.com For this compound, the HOMO is expected to be localized on the fluorophenyl ring and the sulfonamide group, while the LUMO would also be distributed across these regions, facilitating intramolecular charge transfer. acadpubl.eumalayajournal.org

From the HOMO and LUMO energies, global reactivity descriptors can be calculated:

Hardness (η): Measures resistance to charge transfer. A hard molecule has a large HOMO-LUMO gap. irjweb.commdpi.com

Softness (S): The reciprocal of hardness; a soft molecule has a small HOMO-LUMO gap and is more reactive. irjweb.com

Electronegativity (χ): Describes the ability of a molecule to attract electrons. irjweb.com

Table 2: Illustrative FMO and Reactivity Descriptor Data Based on typical values for similar aromatic sulfonamide compounds.

| Parameter | Symbol | Typical Value (eV) | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -5.0 to -7.0 | Electron-donating capacity |

| LUMO Energy | ELUMO | -1.0 to -2.0 | Electron-accepting capacity |

| Energy Gap | ΔE | ~4.0 | Chemical stability and reactivity malayajournal.org |

| Hardness | η | ~2.0 | Resistance to deformation irjweb.com |

| Electronegativity | χ | ~3.5 | Electron-attracting tendency irjweb.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP surface is color-coded to represent different electrostatic potential values.

Red and Yellow regions: Indicate negative potential (electron-rich), representing likely sites for electrophilic attack. researchgate.net

Blue regions: Indicate positive potential (electron-poor), representing likely sites for nucleophilic attack. researchgate.net

Green regions: Indicate neutral potential. malayajournal.org

For this compound, the MEP map would show the most negative potential concentrated around the highly electronegative oxygen atoms of the sulfonyl group and the fluorine atom. researchgate.netresearchgate.net The most positive potential would be found on the hydrogen atoms of the amide (N-H) group, making them susceptible to interaction with nucleophiles. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular interactions, electron delocalization, and hyperconjugation. researchgate.netnih.gov It evaluates the stabilization energy (E(2)) associated with the transfer of electron density from a filled "donor" NBO to an empty "acceptor" NBO. acadpubl.eu A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. acadpubl.eu

Table 3: Representative NBO Interactions and Stabilization Energies This table illustrates the type of data generated from an NBO analysis.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O) | σ(S-C) | High | Hyperconjugation |

| LP(N) | σ(S-O) | Moderate | Hyperconjugation |

| π(C-C)ring | π(C-C)ring | High | π-electron delocalization |

| LP(F) | π(C-C)ring | Moderate | Resonance effect |

DFT calculations are highly effective for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound.

Vibrational Frequencies: Theoretical FT-IR and Raman spectra can be computed. researchgate.net The calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental results. researchgate.net For this compound, characteristic peaks would include S=O symmetric and asymmetric stretching, N-H stretching, and C-F stretching vibrations. researchgate.net

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.govd-nb.info These theoretical values serve as a powerful tool for structural elucidation by comparing them against experimental spectra. nih.gov

Table 4: Predicted Characteristic Vibrational Frequencies and NMR Shifts Illustrative data for key functional groups.

| Spectroscopy Type | Functional Group | Predicted Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

|---|---|---|

| Vibrational (FT-IR) | N-H stretch | ~3300-3400 |

| C-H stretch (aromatic) | ~3000-3100 | |

| S=O stretch (asymmetric) | ~1300-1350 | |

| C-F stretch | ~1200-1250 | |

| NMR (¹³C) | C-F | ~160-165 |

| Cipso-S | ~135-140 | |

| CH3 | ~15-25 | |

| NMR (¹H) | NH | ~7.0-8.0 |

| CH (aromatic) | ~7.0-7.5 | |

| CH3 | ~1.5-2.0 |

Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, can exhibit non-linear optical (NLO) properties, making them candidates for applications in optoelectronics. kocaeli.edu.trresearchgate.net DFT calculations can predict key NLO parameters:

Polarizability (α): Describes the ease with which the electron cloud can be distorted by an electric field. researchgate.net

First-Order Hyperpolarizability (β): The primary indicator of second-order NLO activity. ajchem-a.com Materials with large β values are promising for NLO applications. espublisher.com

The presence of the electron-donating amide group and the electron-withdrawing fluorophenyl and sulfonyl groups in this compound suggests it may possess notable NLO properties.

Table 5: Calculated NLO Properties (Illustrative) Values are often compared to a standard like urea.

| Parameter | Symbol | Typical Unit |

|---|---|---|

| Dipole Moment | μ | Debye |

| Mean Polarizability | αtotal | esu |

| First Hyperpolarizability | βtotal | esu |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in screening virtual libraries of compounds and understanding the structural basis of molecular recognition. For sulfonamide derivatives, docking studies have been widely used to identify promising lead compounds against various targets, such as carbonic anhydrases and bromodomain-containing protein 4 (BRD4). nih.govunar.ac.id

Molecular docking simulations predict how this compound fits into the active site of a target protein, revealing the specific interactions that stabilize the complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For the broader class of sulfonamides, studies have shown that the sulfonamide group (SO₂NH₂) is often crucial for binding. It frequently acts as a key interacting moiety, for instance, by coordinating with a zinc ion in the active site of metalloenzymes like carbonic anhydrase. mdpi.com The mode of interaction for sulfonamide derivatives targeting BRD4 has been investigated, revealing favorable binding energies supported by hydrogen and hydrophobic bonds with key protein residues. nih.gov In a study on human carbonic anhydrase II, the inhibitor dansylamide (B1669799) was found to bind in a hydrophobic pocket, making van der Waals contacts with residues such as Val-121, Phe-131, Val-143, Leu-198, and Trp-209. nih.gov The fluorophenyl group of this compound would be expected to engage in hydrophobic and potentially halogen-bonding interactions within the target's binding pocket, contributing to binding specificity.

Table 1: Illustrative Key Interactions for Sulfonamide Derivatives with Protein Targets This table is based on common findings for the sulfonamide class of compounds and is for illustrative purposes.

| Interaction Type | Potential Interacting Group of Ligand | Typical Interacting Residues in Target |

| Hydrogen Bonding | Sulfonamide (SO₂NH₂) | Asp, Asn, Gln, His, Ser, Thr |

| Ionic (Zinc Coordination) | Anionic Sulfonamide (SO₂NH⁻) | His (coordinating Zn²⁺) |

| Hydrophobic/van der Waals | Phenyl Ring, Ethyl Group | Ala, Val, Leu, Ile, Phe, Trp |

| Halogen Bonding | Fluoro Group | Carbonyl oxygens, electron-rich residues |

Binding Free Energy Calculations and Affinity Prediction

Following the prediction of a binding pose, computational methods are employed to estimate the binding affinity, often expressed as the binding free energy (ΔG). A more negative ΔG value indicates a stronger and more favorable interaction. Docking programs provide scoring functions to rank different poses and ligands, but more rigorous methods like the Linear Interaction Energy (LIE) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used for more accurate predictions.

For a series of N-sulphonyl-glutamic acid inhibitors, the LIE method was used to calculate binding free energies, which showed excellent agreement with experimental data. researchgate.net These calculations revealed that non-polar van der Waals interactions were the primary driving force for binding. researchgate.net Such calculations are essential for prioritizing compounds for synthesis and experimental testing, helping to focus resources on the most promising candidates. nih.govnih.gov

Table 2: Representative Binding Free Energy Data for Sulfonamide Inhibitors Note: This data is representative of findings for various sulfonamide compounds and does not correspond to this compound.

| Compound Class | Target Protein | Calculation Method | Predicted Binding Energy (kcal/mol) |

| N-sulphonyl-Glu Inhibitors | MurD Ligase | LIE | -5.1 to -8.5 |

| BRD4 Inhibitors | BRD4 | Docking Score | -7.5 to -9.2 |

| Carbonic Anhydrase Inhibitors | hCA II | Docking Score | -6.8 to -8.1 |

Molecular Dynamics (MD) Simulations for System Stability and Flexibility

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms in the complex over time, MD can assess the stability of the predicted binding pose, explore conformational changes, and account for the effects of the solvent environment.

A key application of MD simulations is to validate the stability of the ligand-protein complex predicted by docking. researchgate.net The simulation is run for a duration typically ranging from nanoseconds to microseconds, during which the trajectory of the complex is analyzed. A stable complex is often characterized by a low and consistent Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. Studies on newly designed sulfonamide derivatives targeting BRD4 have used MD simulations to confirm the sustained stability of the docked molecules over the simulation trajectory, providing additional evidence to support the docking results. nih.gov

MD simulations provide valuable insights into the flexibility of both the ligand and the protein upon binding. These simulations can reveal conformational changes in the protein that may be necessary to accommodate the ligand, as well as the preferred conformations of the ligand within the active site.

The accuracy of MD simulations is highly dependent on the force field used, which is a set of parameters that defines the potential energy of the system. Common force fields used for biomolecular simulations include AMBER, CHARMM, and GROMOS. The selection of an appropriate force field is a critical step in setting up an MD simulation.

Validation of a force field is a complex process, as parameters are highly correlated and their adjustment to improve one property can sometimes negatively affect another. nih.gov The choice of force field can significantly influence the simulation outcomes, including the stability of the protein structure and the calculated binding energies. Therefore, careful selection and validation against experimental data, where available, are essential to ensure the reliability of the simulation results. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Empirical SAR Studies on 1-(4-Fluorophenyl)ethane-1-sulfonamide Derivatives

Empirical SAR studies investigate how specific modifications to a molecule's structure affect its biological activity. For derivatives of this compound, this involves systematically altering the phenyl ring, the ethane linker, and the sulfonamide group to map the chemical space essential for activity.

The presence and position of the fluorine atom on the phenyl ring are critical determinants of the molecule's physicochemical properties and, consequently, its biological activity. Fluorine, being the most electronegative element, can significantly alter the electronic environment of the aromatic ring. tandfonline.com

Electronic Effects : A fluorine atom at the para-position, as in this compound, exerts a strong electron-withdrawing effect through induction, which can influence the pKa of the sulfonamide group and the molecule's ability to participate in hydrogen bonding.

Binding Affinity : Strategic placement of fluorine can enhance binding affinity to a target protein. This can occur through direct interactions, such as forming hydrogen bonds or other polar contacts, or indirectly by influencing the conformation of the molecule to better fit a binding pocket. tandfonline.com

Metabolic Stability : Fluorine substitution can block sites of metabolic oxidation, thereby increasing the compound's biological half-life. tandfonline.com

Studies on related fluorinated sulfonamides have shown that moving the fluorine to the ortho or meta positions, or introducing multiple fluorine atoms, can drastically change the activity profile, highlighting the sensitivity of biological targets to the electronic distribution on the aromatic ring. nih.gov

| Substitution Pattern | Expected Impact on Activity | Rationale |

| 4-Fluoro (para) | Baseline Activity | Strong electron-withdrawing effect, potential for H-bonding, blocks para-hydroxylation. |

| 2-Fluoro (ortho) | Potentially Altered Activity | Steric hindrance may affect binding; altered electronic effects compared to para. |

| 3-Fluoro (meta) | Potentially Altered Activity | Different electronic influence on the ring and sulfonamide pKa. |

| Di- or Tri-fluoro | Significantly Different Activity | Cumulative electronic effects and altered lipophilicity can drastically change binding and pharmacokinetic properties. |

The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore responsible for the biological activity of a vast class of drugs. slideshare.net Its key features include:

Hydrogen Bonding : The NH group and the oxygen atoms of the sulfonamide can act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with amino acid residues in a target's active site. researchgate.net

Acidity : The acidity of the sulfonamide proton (pKa) is a critical factor for activity. For many targets, an ionized form of the sulfonamide is required for optimal binding. nih.gov The pKa is influenced by the substituents on the aromatic ring.

Coordination : The sulfonamide moiety can coordinate with metal ions, such as the zinc ion found in the active site of carbonic anhydrases, a common target for sulfonamide inhibitors. semanticscholar.org

The ethane linker provides a flexible bridge between the fluorophenyl ring and the sulfonamide functional group. Its length and conformation are crucial for positioning the aromatic ring and the sulfonamide moiety correctly within the target's binding site. Modifications to this linker, such as shortening, lengthening, or introducing rigidity, would be expected to significantly impact the compound's activity by altering this spatial arrangement.

Development of QSAR Models for Biological Activity Prediction

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. taylorandfrancis.com This allows for the prediction of the activity of novel, unsynthesized derivatives.

The development of a robust QSAR model relies on the calculation of molecular descriptors that quantify various aspects of a molecule's structure. ijnrd.org For this compound and its analogs, these descriptors fall into several categories:

Hydrophobic Parameters : The partition coefficient (logP) describes the lipophilicity of a molecule, which affects its ability to cross cell membranes and its binding to hydrophobic pockets in proteins. nih.gov

Electronic Parameters : Descriptors such as Hammett constants, atomic charges, and energies of molecular orbitals (HOMO/LUMO) quantify the electronic properties of the molecule. These are particularly important for understanding interactions involving charge, dipole moments, and polarizability. nih.gov

Steric Parameters : Molar refractivity (MR) and Taft steric parameters describe the size and shape of the molecule and its substituents. These are crucial for modeling how a molecule fits into a confined binding site. ijnrd.org

Topological Descriptors : These indices are derived from the 2D representation of the molecule and describe its size, shape, and degree of branching. They have been successfully used in QSAR studies of sulfonamide inhibitors. nih.gov

| Descriptor Class | Example Descriptor | Information Encoded |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, membrane permeability |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Topological | Wiener Index | Molecular branching and compactness |

Both 2D and 3D-QSAR methodologies are employed to model the activity of sulfonamide derivatives.

2D-QSAR : These models, often built using Multiple Linear Regression (MLR), correlate biological activity with the 2D structural descriptors described above. researchgate.netnih.gov They are computationally efficient and provide interpretable equations that highlight the importance of specific physicochemical properties. semanticscholar.org

3D-QSAR : Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed, three-dimensional perspective. tandfonline.comnih.gov These methods require the alignment of the series of molecules and calculate steric and electrostatic fields around them. The resulting contour maps visualize regions where modifications to the structure would favorably or unfavorably impact activity, providing a powerful guide for rational drug design. nih.gov

The predictive power of any QSAR model must be rigorously validated. Internal validation techniques, such as leave-one-out cross-validation (yielding a q² value), and external validation using a dedicated test set of compounds are essential to ensure the model is robust and not over-fitted. jbclinpharm.orgmedwinpublishers.com A high q² (typically > 0.5) and a high predictive r² for the external test set indicate a reliable and predictive model. jbclinpharm.org

| Methodology | Description | Key Output |

| 2D-QSAR (e.g., MLR) | Correlates 2D descriptors with activity. | A mathematical equation linking properties (LogP, MR, etc.) to activity. |

| 3D-QSAR (e.g., CoMFA/CoMSIA) | Correlates 3D steric and electrostatic fields with activity. | 3D contour maps indicating favorable/unfavorable regions for substitution. |

Correlation of Structural Features with Specific Biological Targets

The structural features of this compound make it a candidate for interaction with various biological targets known to bind sulfonamides. QSAR models and molecular docking simulations can correlate its specific features with inhibitory activity against these targets.

For instance, in studies of sulfonamides as BRD4 inhibitors, bulky substituents and specific hydrophobic/electrostatic features on the phenyl ring were found to enhance interactions. tandfonline.com Therefore, the 4-fluoro substituent of the target compound would be a key feature in a QSAR model for this target, with its electronic properties directly influencing binding affinity. nih.gov

Identification of Pharmacophoric Requirements

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups of a molecule that are necessary for its biological activity. For sulfonamide derivatives, several key pharmacophoric features have been identified through various studies on analogous compounds. These features are generally considered important for their interaction with biological targets.

The fundamental components of a pharmacophore for sulfonamide derivatives typically include:

An aromatic or heteroaromatic ring: In the case of this compound, this is the 4-fluorophenyl group. The aromatic ring is often involved in π-π stacking or hydrophobic interactions within the binding site of a target protein.

A sulfonamide group (-SO₂NH₂): This group is a cornerstone of the structure and is critical for activity. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. These interactions are often vital for anchoring the molecule to the active site of an enzyme or receptor.

Substituents on the aromatic ring: The nature and position of substituents on the phenyl ring can significantly influence the compound's activity, selectivity, and pharmacokinetic properties. The 4-fluoro substituent in this compound is an electron-withdrawing group that can alter the electronic properties of the phenyl ring and may participate in specific interactions with the target.

The ethyl group at the α-position: The ethane bridge and its substitution introduce a chiral center and specific steric bulk, which can influence the orientation of the molecule in the binding pocket.

Based on QSAR studies of benzenesulfonamide derivatives, the following general pharmacophoric requirements can be inferred chemijournal.com:

| Pharmacophoric Feature | Inferred Role in Biological Activity |

| 4-Fluorophenyl Group | Serves as a hydrophobic feature and the fluorine atom may engage in specific halogen bonding or other electrostatic interactions. |

| Sulfonamide Moiety | Acts as a key hydrogen bonding unit (both donor and acceptor) to interact with amino acid residues in the target's active site. |

| α-Methyl Group | Provides a specific three-dimensional conformation and steric bulk that can enhance binding affinity and selectivity for the target. |

It is important to note that these are generalized requirements, and the specific pharmacophore for a particular biological target may have more defined features.

Computational Insights into Structure-Activity Relationships

Computational methods, including molecular docking and 3D-QSAR studies, provide valuable insights into the structure-activity relationships of sulfonamide derivatives at a molecular level. While specific computational studies on this compound are limited, research on analogous sulfonamides offers a predictive framework.

Molecular docking studies on various sulfonamide derivatives have consistently shown the importance of the sulfonamide group in forming key interactions with the target protein. For instance, in studies of sulfonamides as antimicrobial agents targeting dihydropteroate (B1496061) synthase (DHPS), the sulfonamide moiety mimics the p-aminobenzoic acid (PABA) substrate and forms crucial hydrogen bonds with active site residues nih.govscite.ai.

A hypothetical docking of this compound into a generic enzyme active site might reveal the following interactions:

| Interacting Moiety of Compound | Potential Interacting Residues in Target | Type of Interaction |

| 4-Fluorophenyl ring | Hydrophobic pocket (e.g., Leucine, Valine) | Hydrophobic interaction |

| Fluorine atom | Polar residues or backbone atoms | Halogen bonding or dipole-dipole interaction |

| Sulfonamide -NH₂ | Aspartate, Glutamate, Serine | Hydrogen bond donor/acceptor |

| Sulfonamide -SO₂- | Arginine, Lysine, Histidine | Hydrogen bond acceptor, ionic interaction |

3D-QSAR studies on series of benzenesulfonamide derivatives have helped to quantify the relationship between the three-dimensional properties of the molecules and their biological activity chemijournal.comresearchgate.net. These studies often generate contour maps that indicate regions where certain properties are favorable or unfavorable for activity. For a compound like this compound, a 3D-QSAR model might suggest:

Favorable steric bulk around the α-methyl group, indicating that this size is optimal for fitting into a specific pocket.

Favorable electrostatic potential (negative) around the fluorine atom and the sulfonamide oxygens, highlighting their role in interactions with positively charged or polar regions of the target.

Favorable hydrophobic character associated with the phenyl ring, confirming its importance for binding in a non-polar region of the active site.

These computational insights, although inferred from related compounds, provide a strong basis for the rational design of novel analogs of this compound with potentially improved activity and selectivity.

Mechanistic Investigations of in Vitro Biological Activities

Enzyme Inhibition Studies

Carbonic Anhydrase (CA) Isoform Selectivity and Potency (hCA I, II, IX, XII)

Sulfonamides are a well-established class of potent carbonic anhydrase inhibitors (CAIs). researchgate.netmdpi.com The primary mechanism of action involves the sulfonamide group (-SO₂NH₂) binding to the zinc ion within the enzyme's active site. mdpi.com This interaction displaces a zinc-bound water molecule or hydroxide (B78521) ion, thereby disrupting the catalytic hydration of carbon dioxide. mdpi.com

Research into various benzenesulfonamide derivatives has demonstrated a wide range of inhibitory activities against different human (h) CA isoforms. For instance, a series of 4-substituted pyridine-3-sulfonamides showed inhibitory constants (Kᵢ) reaching into the nanomolar range for several isoforms. Specifically, activities were noted with Kᵢ values of up to 271 nM for hCA II, 137 nM for the cancer-associated hCA IX, and 91 nM for hCA XII. mdpi.com Similarly, studies on N-[4-(aminosulfonyl)phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamides revealed that some derivatives were more active than the standard drug acetazolamide against hCA I, with the most potent compound exhibiting a Kᵢ of 6.2 nM. nih.gov The inhibitory potency against hCA IX for this series ranged from 6.1 to 568.8 nM. nih.gov

The selectivity of these sulfonamide derivatives varies based on their structural modifications. For example, some 4-substituted pyridine-3-sulfonamides have demonstrated up to 50-fold selectivity for hCA IX and hCA XII over the ubiquitous cytosolic isoform hCA II. mdpi.com This selectivity is crucial for the development of targeted therapies, particularly in oncology where hCA IX and XII are considered important targets.

Table 1: Inhibitory Potency of Selected Sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

| Compound Class | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) |

|---|---|---|---|---|

| 4-Substituted Pyridine-3-Sulfonamides | - | up to 271 nM | up to 137 nM | up to 91 nM |

Note: The data presented is for classes of related sulfonamide compounds, not specifically for 1-(4-Fluorophenyl)ethane-1-sulfonamide.

Cholinesterase (AChE, BChE) Inhibition Mechanisms

The inhibitory potential of sulfonamide derivatives extends to cholinesterases, key enzymes in the regulation of cholinergic neurotransmission. A study on a series of benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates found that most of these compounds preferentially inhibited butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). mdpi.com Nine of the synthesized compounds were more potent against BChE than the clinically used drug rivastigmine. The most active compound, benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate, displayed an IC₅₀ value of 4.33 µM for BChE, which was approximately 9-fold more effective than rivastigmine. mdpi.com The selectivity index for this compound was 34, highlighting its strong preference for BChE. mdpi.com

Computational studies have also been employed to investigate the interaction of sulfonamides with AChE. A molecular docking analysis of six sulfonamide-based drugs (sulfafurazole, sulfadiazine, sulfamethazine, sulfasalazine, sulfamethoxazole, and sulfacetamide) against AChE indicated good interaction and relative affinity for the enzyme's inhibition sites. researchgate.net

Table 2: BChE Inhibitory Activity of Potent Sulfonamide-Based Carbamates

| Compound | BChE IC₅₀ (µM) | Selectivity Index (BChE/AChE) |

|---|---|---|

| Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | 4.33 | 34 |

| Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | 6.57 | ~10 |

Note: The data presented is for classes of related sulfonamide compounds, not specifically for this compound.

α-Glucosidase and Urease Inhibition

Certain sulfonamide derivatives have been identified as potent inhibitors of both α-glucosidase and urease. A series of aliphatic hydrazide-based benzene sulphonamide derivatives demonstrated excellent activity against both enzymes when compared to standard drugs like acarbose and thiourea. nih.gov Two specific analogs in this series emerged as particularly potent, with IC₅₀ values of 3.20 µM and 2.50 µM against α-glucosidase, and 2.10 µM and 5.30 µM against urease, respectively. nih.gov Another study on fluoro-substituted 1,3,4-oxadiazole derivatives also reported dual inhibitory activity against urease and α-glucosidase. researchgate.net

Table 3: Inhibitory Potency of Aliphatic Hydrazide-Based Benzene Sulphonamides

| Compound Analog | α-Glucosidase IC₅₀ (µM) | Urease IC₅₀ (µM) |

|---|---|---|

| Analog 5 | 3.20 ± 0.40 | 2.10 ± 0.10 |

| Analog 6 | 2.50 ± 0.40 | 5.30 ± 0.20 |

| Acarbose (Standard) | 8.24 ± 0.08 | - |

Note: The data presented is for classes of related sulfonamide compounds, not specifically for this compound.

Other Enzymatic Targets (e.g., Dihydropteroate (B1496061) Synthase, Aromatase, COX-2, Protein Kinase B)

The structural versatility of sulfonamides allows them to target a wide array of other enzymes.

Dihydropteroate Synthase (DHPS): Sulfonamides are classic inhibitors of DHPS, an essential enzyme in the bacterial folate synthesis pathway. They act as competitive inhibitors with respect to the natural substrate, p-aminobenzoic acid (pABA). nih.govnih.gov

Aromatase: A study of resveratrol-based sulfonates and sulfonamides identified them as potential aromatase inhibitors, which are important in estrogen-deprivation therapies. The sulfonate derivatives were generally more active than their sulfonamide counterparts, with IC₅₀ values in the low micromolar range. mdpi.com

Cyclooxygenase-2 (COX-2): Certain clinically used COX-2 selective inhibitors, such as celecoxib and valdecoxib, are sulfonamides. It has been shown that these sulfonamide-based COX-2 inhibitors also act as nanomolar inhibitors of several carbonic anhydrase isozymes, which may contribute to their anticancer effects. nih.gov

Protein Kinase B (Akt): While not direct derivatives of simple benzenesulfonamides, complex molecules incorporating sulfonamide-like features have been developed as inhibitors of Protein Kinase B (Akt), a key enzyme in cell signaling pathways that is often deregulated in cancer. researchgate.net

Molecular Basis of Target Binding

Protein-Ligand Interaction Fingerprints from Computational Models

Molecular docking studies have been instrumental in elucidating the binding modes of sulfonamide derivatives with their target enzymes.

Cholinesterases: For the potent BChE inhibitors mentioned previously, molecular modeling revealed detailed binding modes within the active sites of both BChE and AChE, helping to explain the observed selectivity. mdpi.com

Dihydropteroate Synthase: Docking studies of sulfonamide derivatives with DHPS have provided insights into their binding at the pABA site, with interactions often involving key amino acid residues. scite.ai

Other Enzymes: Computational analyses have also been applied to understand the binding of sulfonamides to α-glucosidase and urease, where hydrogen bonding and hydrophobic interactions with active site residues are shown to be crucial for inhibition. nih.gov

Investigations of DNA Interaction Mechanisms (e.g., Intercalation, Groove Binding)

Beyond their well-known role as folate synthesis inhibitors, some sulfonamide derivatives have been investigated for their potential to interact directly with DNA. nih.govmdpi.com The primary non-covalent modes of interaction for small molecules with DNA are intercalation and groove binding. nih.govheraldopenaccess.us

Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. heraldopenaccess.us This can lead to structural distortions of the DNA, potentially interfering with processes like replication and transcription. heraldopenaccess.us

Groove binding occurs when a molecule fits into the minor or major grooves of the DNA helix. rsc.org These interactions are typically stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions. rsc.org

Recent studies on newly synthesized sulfonamide derivatives have demonstrated their ability to bind to DNA through a mixed mode of partial intercalation and groove binding. nih.gov These interactions were confirmed using various techniques, including UV-visible spectroscopy, fluorescence spectroscopy, and molecular docking studies. nih.gov For instance, certain sulfonamide derivatives have shown the ability to form hydrogen bonds with DNA base pairs. nih.gov

While there is no specific information in the provided search results regarding the DNA interaction of this compound, its chemical structure could theoretically allow for such interactions. The presence of an aromatic ring (the fluorophenyl group) is a common feature in many DNA intercalators. nih.gov Further experimental and computational studies would be necessary to determine if this compound can indeed bind to DNA and to elucidate the specific nature of such an interaction.

Table 2: Investigated DNA Binding Properties of Certain Sulfonamide Derivatives

| Sulfonamide Derivative | Method of Investigation | Mode of Interaction | Key Findings |

|---|---|---|---|

| 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives | UV-visible spectroscopy, fluorescence, cyclic voltammetry, viscometry, molecular docking | Mixed intercalative and groove binding | Demonstrated strong and spontaneous binding with DNA, with one derivative showing a particularly high binding constant. nih.gov |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes for Complex Analogues

The traditional synthesis of sulfonamides often involves the reaction of sulfonyl chlorides with amines. wikipedia.org However, this method has limitations, including the instability of sulfonyl chlorides and the use of harsh reagents that may not be compatible with complex molecules. acs.org Future research will likely focus on developing and applying more robust and versatile synthetic methodologies to create complex analogues of 1-(4-fluorophenyl)ethane-1-sulfonamide.

Modern synthetic strategies offer milder conditions and greater functional group tolerance. Key areas for exploration include:

Activation of Stable Precursors : Instead of reactive sulfonyl chlorides, stable precursors like sulfonic acids and sulfonates can be used. nih.gov Methods employing reagents like Xtalfluor-E® for the deoxyfluorination of sulfonic acids provide a practical alternative. nih.gov

Catalytic Approaches : The use of Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], can activate otherwise unreactive sulfonyl fluorides for reaction with amines, enabling the formation of sulfonamides under milder conditions. acs.org

Novel Activating Agents : Reagents like pyrylium (B1242799) tetrafluoroborate (B81430) (Pyry-BF₄) have been used for the direct synthesis of sulfonyl fluorides from sulfonamides, which can then be converted to new sulfonamide derivatives. mdpi.comresearchgate.net This approach is noted for its high chemoselectivity. mdpi.com

Mechanochemical Synthesis : Ball-milling and piezoelectric materials are being explored for mediating desulfonamidative cross-coupling reactions, offering a solvent-free and efficient route to fluorinated aromatic compounds from primary sulfonamides. researchgate.net

These advanced methods would enable the synthesis of a diverse library of analogues built upon the this compound core, incorporating a wider range of functional groups to fine-tune biological activity.

| Synthetic Approach | Precursor | Key Reagents/Conditions | Advantages |

| Traditional Method | Sulfonyl Chloride | Amine, Base (e.g., pyridine) | Well-established, straightforward wikipedia.org |

| Lewis Acid Catalysis | Sulfonyl Fluoride (B91410) | Amine, Calcium Triflimide [Ca(NTf₂)₂] | Milder conditions, activates stable precursors acs.org |

| Deoxyfluorination | Sulfonic Acids/Salts | Xtalfluor-E®, Thionyl Fluoride | Utilizes stable, easy-to-handle solid reagents nih.gov |

| Pyrylium Salt Activation | Sulfonamide | Pyry-BF₄, MgCl₂, KF | High chemoselectivity, direct conversion mdpi.comresearchgate.net |

Integration of Advanced Computational Methods for De Novo Design

Computational chemistry is a powerful tool for accelerating drug discovery by predicting molecular properties and interactions, thereby reducing the time and cost of development. mdpi.com For this compound, integrating advanced computational methods can guide the rational design of new analogues with enhanced potency and specificity.

Conventional Computer-Aided Drug Design (CADD) : Techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) calculations will continue to be valuable for understanding how analogues of this compound might interact with biological targets. mdpi.comnih.govresearchgate.net These methods have been successfully applied to other sulfonamide derivatives to elucidate structural and spectroscopic properties. mdpi.comscilit.com

De Novo Drug Design : This computational approach generates entirely novel molecular structures rather than screening existing libraries. nih.gov Evolutionary algorithms have been used extensively in this field. researchgate.net

Machine Learning and AI : The most significant future impact will likely come from artificial intelligence and deep learning. researchgate.nettuni.fi Generative models, including recurrent neural networks (RNNs), generative adversarial networks (GANs), and variational autoencoders (VAEs), can learn from vast chemical datasets to design novel molecules with desired properties (e.g., high affinity for a target, favorable ADMET profiles). nih.govresearchgate.net These methods could be employed to explore the chemical space around the this compound scaffold to generate innovative and highly optimized drug candidates. nih.govresearchgate.net

Expanding the Spectrum of Investigated Biological Targets

Sulfonamides are a "privileged scaffold" known to interact with a wide range of biological targets. ajchem-b.comtandfonline.com Their activities include antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects. researchgate.netnih.gov A significant future direction for this compound is to screen it and its derivatives against a broader and more diverse array of biological targets beyond the classical ones.

Potential areas for expanded screening include:

Enzyme Inhibition : While sulfonamides are famous for inhibiting dihydropteroate (B1496061) synthetase (antibacterial) and carbonic anhydrases (diuretic, anti-glaucoma), they have shown activity against many other enzymes. mdpi.comnih.gov Future screening could target kinases, proteases, topoisomerases, and aromatase, which are relevant in cancer and other diseases. researchgate.net

Receptor Modulation : The development of sulfonamide-based antagonists for receptors like the Transient Receptor Potential Vanilloid 1 (TRPV1) highlights their potential in modulating ion channels and G-protein coupled receptors (GPCRs). researchgate.net

Antimicrobial Resistance : Novel sulfonamide derivatives are being investigated to combat resistant bacterial strains like MRSA. tandfonline.com Some newer compounds are bactericidal and show no cross-resistance with existing antibiotics, suggesting mechanisms of action beyond folate pathway inhibition. tandfonline.com

Antiviral Activity : Sulfonamides have been explored for activity against various viruses. researchgate.net Given the constant need for new antiviral agents, screening against a panel of viral enzymes and proteins is a logical step.

| Target Class | Examples | Therapeutic Area |

| Enzymes | Carbonic Anhydrase, Dihydropteroate Synthetase, Kinases, Proteases | Glaucoma, Bacterial Infections, Cancer researchgate.netmdpi.com |

| Ion Channels | TRPV1 | Pain, Inflammation researchgate.net |

| GPCRs | Adenosine A₂B Receptor | Inflammation, Cancer acs.org |

| Bacterial Targets | Biofilm Formation, Efflux Pumps | Infectious Disease, Antimicrobial Resistance tandfonline.commdpi.com |

| Viral Proteins | Proteases, Polymerases | Viral Infections researchgate.net |

Development of Next-Generation Fluorine-Containing Sulfonamide Scaffolds

The incorporation of fluorine into pharmaceuticals is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. nih.govontosight.ai The 4-fluorophenyl group in this compound is a key feature that can be built upon to create next-generation scaffolds with improved properties.

Future research in this area could focus on:

Bioisosteric Replacement : The classical sulfonamide group can be replaced with related bioisosteres to modulate its physicochemical properties. For instance, sulfonimidamides and sulfondiimidamides are "aza-variants" that introduce additional nitrogen atoms. acs.org This provides new hydrogen bonding capabilities and additional vectors for substitution, allowing for precise tuning of the molecule's interaction with its biological target. acs.org

Hybrid Molecules : A growing trend is the creation of hybrid compounds that link the sulfonamide pharmacophore to other bioactive scaffolds, such as 1,3,4-thiadiazoles, pyrazoles, or imidazoles. tandfonline.comnih.govnih.gov This approach aims to create multifunctional molecules with potentially synergistic or novel activities.

Conformational Constraint : Introducing cyclic elements or rigid linkers into the scaffold can lock the molecule into a specific bioactive conformation. This can lead to increased potency and selectivity. For example, cyclic sulfonamides, known as sultams, are found in various drugs. wikipedia.org

Application in Chemical Biology Probes and Tools

Beyond therapeutic applications, molecules derived from this compound can be developed into sophisticated chemical probes to study biological systems. The stability and reactivity of the sulfonamide and related sulfonyl fluoride groups make them suitable for creating a variety of molecular tools. nih.gov

Promising applications include:

Covalent Probes : Sulfonyl fluorides can act as electrophilic "warheads" that form stable covalent bonds with nucleophilic residues (e.g., histidine, lysine) in proteins. rsc.org This allows for the irreversible labeling and inhibition of target proteins, making them valuable tools for target identification and validation. acs.orgrsc.org

Fluorescent Probes : By attaching a fluorophore to the this compound scaffold, fluorescent probes can be created for imaging biological processes in living cells. nih.gov Sulfonamide-containing naphthalimides, for example, have been developed as probes for tumor imaging. nih.gov

PET Imaging Agents : The sulfonyl fluoride group is an excellent precursor for introducing the positron-emitting isotope Fluorine-18 (¹⁸F) for Positron Emission Tomography (PET) imaging. researchgate.net Bifunctional ¹⁸F-arylsulfonyl fluorides can be synthesized and conjugated to biomolecules to visualize their distribution and target engagement in vivo. researchgate.net

The development of such tools from the this compound scaffold would expand its utility from a potential therapeutic agent to a versatile instrument for fundamental biological research.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Fluorophenyl)ethane-1-sulfonamide, and how can purity be validated?

- Methodological Answer : A common approach involves sulfonylation of 1-(4-fluorophenyl)ethylamine using sulfonyl chloride derivatives in dichloromethane (DCM) under inert conditions. For example, analogous syntheses of sulfonamides employ stoichiometric addition of sulfonyl chloride to the amine at 0–5°C, followed by room-temperature stirring for 4–6 hours . Purification typically uses column chromatography (e.g., hexane/ethyl acetate gradients) to isolate the product. Purity validation requires HPLC (≥95% purity) and NMR spectroscopy (e.g., absence of unreacted amine protons at δ 1.5–2.0 ppm).

Q. How can the solubility and stability of this compound be characterized for in vitro studies?

- Methodological Answer : Solubility is determined in solvents like DMSO, ethanol, and aqueous buffers (pH 2–8) via saturation shake-flask methods. For stability, incubate the compound at 25°C in PBS (pH 7.4) and analyze degradation via LC-MS over 24–72 hours. Thermal stability is assessed using differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures (e.g., analogous fluorophenyl sulfonamides show stability up to 150°C) .

Q. What spectroscopic techniques are critical for structural elucidation?

- Methodological Answer :

- NMR : H and C NMR confirm the sulfonamide group (e.g., sulfonamide S=O signals at δ 3.1–3.3 ppm in H and δ 110–115 ppm in C).

- IR : Stretching vibrations for S=O (~1350 cm) and N–H (~3300 cm).

- Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H] peaks. Crystallographic data (if available) refine bond angles and torsional strain .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the sulfonamide group’s conformation?

- Methodological Answer : Single crystals grown via slow evaporation (e.g., benzene or DCM/hexane) are analyzed using SHELXL for structure refinement. Key parameters include C–S–N bond angles (~107°) and planarity of the sulfonamide group. Discrepancies between computational (DFT) and experimental data may arise from crystal packing forces, requiring Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Data Normalization : Account for batch-to-batch variability (e.g., purity, solvent residues) via orthogonal assays (e.g., enzymatic vs. cell-based).

- Docking Studies : Compare binding poses in sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using molecular dynamics simulations.

- Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products .

Q. How can isotopic labeling (19^{19}19F NMR) enhance mechanistic studies of this compound?

- Methodological Answer : F NMR monitors fluorophenyl group interactions in real-time, such as binding to proteins or metabolic transformations. For example, chemical shift perturbations (Δδ > 0.5 ppm) indicate strong electrostatic interactions. Control experiments with fluorine-free analogs validate specificity .

Q. What crystallographic challenges arise during polymorph screening, and how are they mitigated?

- Methodological Answer : Polymorphs may form due to sulfonamide hydrogen bonding variability. High-throughput screening uses solvents of varying polarity (e.g., water, acetonitrile) under controlled cooling rates. Pair distribution function (PDF) analysis complements X-ray data to detect amorphous phases. SHELXD is recommended for solving complex twinned crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.